molecular formula C13H9IN2O5 B2564145 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-iodobenzoate CAS No. 868679-79-2

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-iodobenzoate

Cat. No.: B2564145
CAS No.: 868679-79-2
M. Wt: 400.128
InChI Key: SVPHOWHIOZSXCZ-UHFFFAOYSA-N
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Description

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-iodobenzoate is a complex organic compound that belongs to the class of pyridone derivatives This compound is characterized by its unique structure, which includes a pyridone ring substituted with a nitro group, a methyl group, and an iodobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-iodobenzoate typically involves a multi-step process. One common method is the condensation of 3-nitro-2-oxo-1,2-dihydropyridine with 2-iodobenzoic acid in the presence of a suitable catalyst. The reaction is usually carried out under inert atmospheric conditions at room temperature to ensure the stability of the reactants and products.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-iodobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The iodobenzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-Methyl-3-amino-2-oxo-1,2-dihydropyridin-4-yl 2-iodobenzoate, while substitution reactions can produce various derivatives depending on the nucleophile employed .

Scientific Research Applications

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound has been investigated for its potential as an inhibitor of protein kinases, which are enzymes involved in various cellular processes.

    Medicine: Research has explored its potential as an anti-cancer agent due to its ability to inhibit the growth of certain cancer cell lines.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The exact mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-iodobenzoate is not fully understood. it is believed to interact with various biological targets, including protein kinases and enzymes. The compound is thought to inhibit the activity of protein kinases by binding to their active sites, thereby preventing their catalytic activity. Additionally, it may interact with other cellular components, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate
  • 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate

Uniqueness

Compared to similar compounds, 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-iodobenzoate is unique due to the presence of the iodobenzoate ester, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in specific reactions that other similar compounds may not undergo, making it a valuable tool in synthetic chemistry and medicinal research .

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O5/c1-7-6-10(11(16(19)20)12(17)15-7)21-13(18)8-4-2-3-5-9(8)14/h2-6H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPHOWHIOZSXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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